
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate is a complex organic compound with significant biochemical and industrial applications. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of D-mannose as a starting material, which undergoes a series of reactions including oxidation, reduction, and amination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high stereoselectivity and yield. Enzymes such as transaminases and dehydrogenases are used to catalyze the key steps in the synthesis, providing an efficient and environmentally friendly approach to large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form polyols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
Major products from these reactions include various sugar derivatives, amino sugars, and polyhydroxy compounds, which have applications in pharmaceuticals and biotechnology .
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycoproteins and glycolipids, which are essential for cell signaling and recognition.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a precursor for drug development.
Industry: The compound is used in the production of biodegradable polymers and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases.
Pathways Involved: It participates in the biosynthesis of glycoproteins and glycolipids, influencing cellular processes like signal transduction and immune response
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol: Known for its anti-aging properties and use in skincare products.
Quercetin 3-D-galactoside: A flavonoid glycoside with antioxidant properties.
Uniqueness
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C12H26N2O14S-2 |
|---|---|
Peso molecular |
454.41 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate |
InChI |
InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/p-2/t2*3-,4-,5-,6-;/m11./s1 |
Clave InChI |
WLNBMPZUVDTASE-YXTXVXLGSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


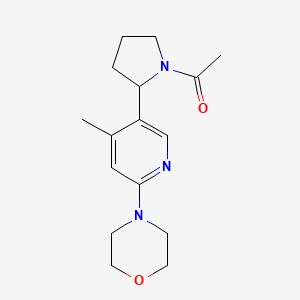
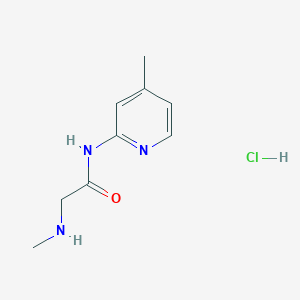

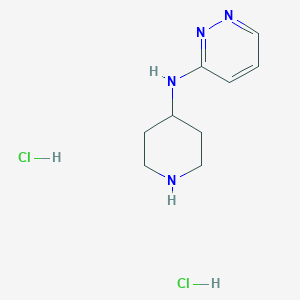


![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)


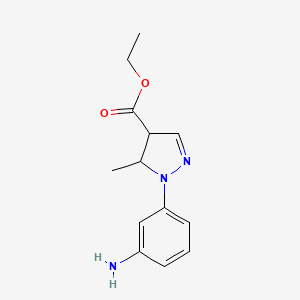
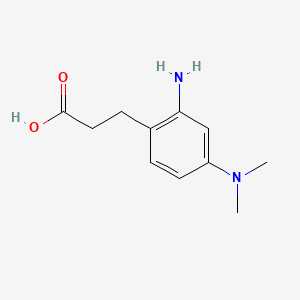
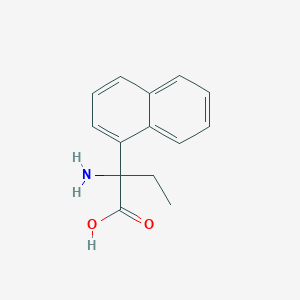
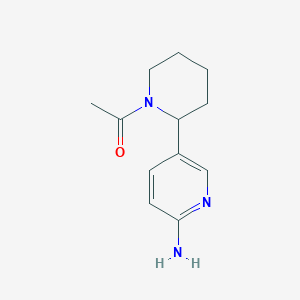
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)
